7-N-(4-Hydroxyphenyl)mitomycin C

Description

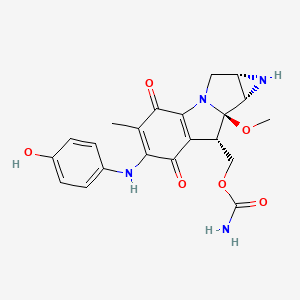

Structure

3D Structure

Properties

CAS No. |

70343-57-6 |

|---|---|

Molecular Formula |

C21H21N4O7- |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

[(4S,6S,7R,8S)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |

InChI |

InChI=1S/C21H22N4O6/c1-9-15(23-10-3-5-11(26)6-4-10)18(28)14-12(8-31-20(22)29)21(30-2)19-13(24-19)7-25(21)16(14)17(9)27/h3-6,12-13,19,23-24,26H,7-8H2,1-2H3,(H2,22,29)/t12-,13+,19+,21-/m1/s1 |

InChI Key |

UGBKJIQCOWXUSC-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-N-(4-hydroxyphenyl)mitomycin C 7-N-(p-hydroxyphenyl)-mitomycin C 7-N-PHPMC KW 2083 NSC 278891 NSC-278891 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-N-(4-Hydroxyphenyl)mitomycin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-N-(4-Hydroxyphenyl)mitomycin C, a potent analog of the anti-tumor antibiotic Mitomycin C. This document details the synthetic pathway, experimental protocols, and relevant biological context to support research and development in the field of oncology.

Introduction

Mitomycin C is a well-established chemotherapeutic agent utilized in the treatment of various cancers. Its mechanism of action involves the bioreductive alkylation of DNA, leading to interstrand cross-links and subsequent inhibition of DNA replication and cell death. To enhance its therapeutic index and overcome mechanisms of resistance, numerous analogs have been synthesized and evaluated. Among these, this compound has demonstrated significant anti-tumor activity, warranting a detailed examination of its synthesis.[1][2] This guide focuses on the chemical synthesis of this specific analog, providing a foundation for its further investigation and potential clinical application.

Synthetic Pathway

The primary synthetic route to this compound involves the nucleophilic substitution of the C7-methoxy group of Mitomycin A with 4-aminophenol. Mitomycin A serves as a key precursor in the synthesis of a variety of N7-substituted Mitomycin C analogs.[3] The reaction proceeds via a direct displacement mechanism, where the amino group of 4-aminophenol attacks the electron-deficient C7 position of the mitosane core.

The overall transformation can be represented as follows:

Caption: General synthetic scheme for this compound.

Experimental Protocols

3.1. Materials and Methods

-

Starting Material: Mitomycin A

-

Reagent: 4-Aminophenol

-

Solvent: Anhydrous methanol or other suitable polar aprotic solvent.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reactants and products.

-

Purification: Silica gel column chromatography.

3.2. General Synthetic Procedure

-

A solution of Mitomycin A in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere.

-

To this solution, a stoichiometric excess of 4-aminophenol is added.

-

The reaction mixture is stirred at room temperature for an extended period (typically 24-48 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a solid.

3.3. Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Quantitative Data

Quantitative data for the synthesis of this compound, such as reaction yields and specific spectroscopic data, are not explicitly detailed in the currently available literature. However, for a series of 30 N7-phenyl-substituted Mitomycin C analogs prepared from Mitomycin A, the yields are generally moderate.[3] The table below provides a template for summarizing such data once it becomes available through experimental work.

| Parameter | Value |

| Reaction Yield | Data not currently available |

| ¹H NMR (CDCl₃, δ ppm) | Data not currently available |

| ¹³C NMR (CDCl₃, δ ppm) | Data not currently available |

| Mass Spectrum (m/z) | Data not currently available |

| HPLC Purity (%) | Data not currently available |

Biological Activity and Signaling Pathways

This compound, like its parent compound, is a bioreductive alkylating agent.[1] Its cytotoxic effects are predicated on its activation under hypoxic conditions, a characteristic feature of the tumor microenvironment.

Caption: Proposed mechanism of action for this compound.

The activation process involves the reduction of the quinone moiety of the molecule, which is more efficient in the low-oxygen environment of tumors. This reduction leads to the formation of a highly reactive electrophile that can then alkylate DNA, primarily at guanine residues. The initial mono-adduct can then undergo a second alkylation event on the complementary DNA strand, resulting in a cytotoxic interstrand cross-link. This cross-linking physically prevents the separation of the DNA strands, thereby inhibiting DNA replication and ultimately leading to programmed cell death (apoptosis).

Conclusion

The synthesis of this compound from Mitomycin A represents a straightforward yet crucial step in the development of novel anti-cancer agents. This guide provides a foundational understanding of the synthetic pathway and a representative experimental protocol. Further research is required to optimize the reaction conditions, fully characterize the compound, and extensively evaluate its biological activity and therapeutic potential. The information presented herein is intended to facilitate these future investigations by providing a clear and detailed starting point for researchers in the field.

References

- 1. Antitumor activity of 7-N-phenyl derivatives of mitomycin C in the leukemia P388 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of 7-n-(p-hydroxyphenyl)-mitomycin C in experimental tumor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitomycin C analogues with aryl substituents on the 7-amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-N-(4-Hydroxyphenyl)mitomycin C: Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-N-(4-Hydroxyphenyl)mitomycin C, also known as M-83 or KW-2083, is a semi-synthetic derivative of the potent antitumor antibiotic Mitomycin C. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, stability, and analytical characterization. Furthermore, it delves into its biological activity, mechanism of action, and cytotoxic effects against various cancer cell lines. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising anticancer agent.

Chemical Properties

This compound is a bioactive chemical compound with the molecular formula C₂₁H₂₂N₄O₆ and a molecular weight of 426.42 g/mol .[1] Its unique chemical structure, featuring a hydroxyphenyl group at the 7-N position of the mitomycin core, contributes to its distinct biological properties compared to its parent compound, Mitomycin C.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂N₄O₆ | [1] |

| Molecular Weight | 426.42 g/mol | [1] |

| CAS Number | 70343-57-6 | [1] |

| Appearance | Crystalline powder | |

| Storage | Store at -20°C |

Solubility

Stability

The stability of this compound is crucial for its formulation and therapeutic efficacy. While specific stability studies on this derivative are limited, the stability of Mitomycin C is well-documented and offers valuable insights. Mitomycin C is most stable in neutral aqueous solutions (pH 7-8) and degrades rapidly in acidic (pH < 7) and alkaline (pH > 8) conditions.[4] In aqueous solutions, it can be stored at 0-5°C for up to a week.[1] For Mitomycin C, solutions reconstituted with 0.9% NaCl have been found to be less stable than those reconstituted with water for injection due to unfavorable pH values.[5] It is reasonable to extrapolate that this compound would exhibit similar pH-dependent stability.

Synthesis and Analysis

Synthesis

While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the public domain, the general approach involves the chemical modification of Mitomycin C. The synthesis of mitomycin derivatives often involves nucleophilic substitution at the C7 position of the mitosane core.[6] The synthesis of 7-N-phenyl derivatives of Mitomycin C has been reported, suggesting a reaction between Mitomycin C and the corresponding aniline derivative.[6]

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthesis workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques for the characterization and quantification of Mitomycin C and its derivatives.

Experimental Protocol: HPLC Analysis of Mitomycin C (Adaptable for this compound)

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of water and acetonitrile (e.g., 85:15 v/v).

-

Detection: UV detection at 365 nm.

-

Internal Standard: Porfiromycin can be used as an internal standard for quantification.

-

Sample Preparation: Plasma samples can be purified using solid-phase extraction.

This method provides good precision, linearity, and specificity for the analysis of Mitomycin C in biological matrices and can be optimized for this compound.[7]

Mass Spectrometry:

Mass spectrometry, particularly LC-MS/MS, is a powerful tool for the definitive identification and quantification of this compound. For Mitomycin C, multiple reaction monitoring in positive-ion mode with precursor-product ion pairs of 335.3 → 242.3 has been used for quantification.[7] A similar approach can be developed for its 7-N-(4-hydroxyphenyl) derivative, with the expected precursor ion being [M+H]⁺ at m/z 427.4.

Biological Activity and Mechanism of Action

This compound exhibits potent antitumor activity, often superior to that of Mitomycin C, against a range of experimental tumors.[8][9] A key advantage of this derivative is its improved safety profile, demonstrating significantly lower myelosuppression compared to Mitomycin C at equivalent effective doses.[10]

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa S3 | Cervical Cancer | < 3 | [8] |

| P388 | Leukemia | Not specified, but stronger than MMC | [9] |

| Meth 1 | Fibrosarcoma | Not specified, but stronger than MMC | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: Workflow of the MTT cytotoxicity assay.

Mechanism of Action: DNA Damage

Similar to Mitomycin C, this compound functions as a DNA alkylating agent. Its cytotoxic effects are primarily attributed to the induction of DNA damage. A key difference is that this compound is more readily reduced by agents like dithiothreitol, leading to sequence-specific DNA damage.[12][13] This reduction is a critical step for the activation of mitomycins, enabling them to crosslink DNA strands and inhibit DNA replication and transcription.

The induction of DNA damage by this compound is expected to activate cellular DNA damage response (DDR) pathways. While specific studies on this derivative are scarce, the parent compound, Mitomycin C, is known to activate the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling pathways, which are central to the cellular response to DNA damage and replication stress.

Caption: Proposed DNA damage signaling pathway for this compound.

Pharmacokinetics

Pharmacokinetic studies in both mice and humans have been conducted for this compound.

| Parameter | Species | Dose | Value | Reference |

| Half-life (t½) | Mice | 10.2 mg/kg (i.v.) | 7.5 min | [14] |

| Mice | 20 mg/kg (i.v.) | 17.9 min | [14] | |

| Humans | 40 mg/body (i.v.) | 27.6 min | [15] | |

| Urinary Excretion (24h) | Mice | ~LD50 (i.v.) | 2.85% | [14] |

| Maximum Tolerated Dose | Humans | 70 mg/m² | [16][17] |

The compound is rapidly inactivated by liver homogenates in vitro, and its distribution is similar to that of Mitomycin C, with lower urinary recovery of the unchanged drug.[14]

Conclusion

This compound is a promising Mitomycin C derivative with enhanced antitumor activity and a more favorable safety profile. Its mechanism of action is centered on its ability to induce DNA damage following reductive activation. While further research is needed to fully elucidate its solubility, stability, and the specific signaling pathways it modulates, the available data strongly support its potential as a valuable candidate for cancer therapy. This technical guide provides a solid foundation of its chemical and biological properties to aid researchers in their future investigations.

References

- 1. This compound | 70343-57-6 [amp.chemicalbook.com]

- 2. Mitomycin C | 50-07-7 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. EP0415430A1 - Stable solutions of mitomycin C - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative antitumor activities of 7-N-(p-hydroxyphenyl)mitomycin C (M-83) and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor activity of 7-n-(p-hydroxyphenyl)-mitomycin C in experimental tumor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the hematologic toxicity of 7-N-(p-hydroxyphenyl),-mitomycin C and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Sequence-specific DNA damage induced by reduced mitomycin C and 7-N-(p-hydroxyphenyl)mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sequence-specific DNA damage induced by reduced mitomycin C and 7-N-(p-hydroxyphenyl)mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distribution and excretion of 7-N-(p-hydroxyphenyl)-mitomycin C in normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [A clinical trial of a new mitomycin C derivative, KW-2083 (7-N-(p-hydroxyphenyl)-mitomycin C)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase I study of 7-N-(p-hydroxyphenyl)-mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Phase I study of KW2083 7-N-(p-hydroxyphenyl) mitomycin C] - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 7-N-(4-Hydroxyphenyl)mitomycin C: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural analysis of 7-N-(4-Hydroxyphenyl)mitomycin C, a significant derivative of the potent antitumor antibiotic, Mitomycin C. While comprehensive experimental data on the crystal structure and complete Nuclear Magnetic Resonance (NMR) assignments for this specific analog are not extensively available in public literature, this document compiles the known structural information and presents established experimental protocols for this class of compounds, using the parent Mitomycin C as a reference for methodology.

Molecular and Physicochemical Properties

This compound, also known as M-83, is characterized by the substitution of the C7-amino group of Mitomycin C with a 4-hydroxyphenyl moiety. This modification has been shown to influence its antitumor activity and myelosuppression profile.[1][2] The fundamental properties of the molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂N₄O₆ | PubChem[3] |

| Molecular Weight | 426.42 g/mol | ChemicalBook[4] |

| Monoisotopic Mass | 426.15393 Da | PubChem[3] |

| Canonical SMILES | CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4--INVALID-LINK--N4)NC5=CC=C(C=C5)O | PubChem[3] |

| InChI Key | HNTGDFCASLOZEZ-YDBSYXHISA-N | PubChem[3] |

| CAS Number | 70343-57-6 | ChemicalBook[4] |

| Common Synonyms | M-83, KW-2083, 7-N-PHPMC | ChemicalBook[4] |

Visualization of Chemical Structure

The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting its core mitosane skeleton and the appended 4-hydroxyphenyl group.

References

- 1. Synthesis and antitumor activity of novel mitomycin derivatives containing functional groups at the C-6-methyl position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Release Profiles of Mitomycin C Encapsulated Quantum Dots–Chitosan Nanocarrier System for the Possible Treatment of Non-Muscle Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitomycin C analogues with a substituted hydrazine at position 7. Synthesis, spectral properties, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aseestant.ceon.rs [aseestant.ceon.rs]

In Vitro Activity of 7-N-(4-Hydroxyphenyl)mitomycin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of 7-N-(4-Hydroxyphenyl)mitomycin C, a derivative of the potent antitumor antibiotic Mitomycin C. Also known as M-83 or KW-2083, this compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, often exceeding the potency of its parent compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Data Presentation

The in vitro efficacy of this compound (M-83) has been evaluated across various cancer cell lines. While specific IC50 values are not consistently reported in publicly available literature, comparative studies and specific concentration-effect data highlight its potent antitumor activity.

| Cell Line | Compound | Concentration | Observed Effect | Source |

| HeLa S3 | M-83 & MMC | 3 x 10⁻³ mM | Significant growth inhibition; cell growth ceased after 24 hours. | [1] |

| Leukemia P388 | M-83 | Not specified | Cytotoxic effects were similar to Mitomycin C. | |

| Fibrosarcoma Meth 1 | M-83 | Not specified | Cytotoxic effects were stronger than Mitomycin C. | |

| HeLa S3 | M-83 | 3 x 10⁻³ mM | Stronger inhibition of DNA synthesis compared to RNA or protein synthesis. | [1] |

| Murine Spleen Cells | M-83 | Not specified | More significantly cytotoxic in vitro than Mitomycin C. |

Mechanism of Action

This compound, like its parent compound Mitomycin C, functions as a bioreductive alkylating agent. Its cytotoxic activity is initiated by an intracellular reduction of the quinone ring, leading to the formation of a reactive electrophile that can alkylate and cross-link DNA. This process preferentially occurs at CpG sequences and results in the inhibition of DNA replication and transcription, ultimately leading to cell death.[2]

Signaling Pathway: Reductive Activation of Mitomycin C

Caption: Reductive activation cascade of Mitomycin C leading to DNA damage.

Experimental Protocols

The assessment of the in vitro activity of this compound involves various standard and specialized laboratory procedures. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a substance exhibits 50% inhibition of cell viability (IC50).

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive the vehicle solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against the compound concentration.

DNA Synthesis Inhibition Assay

This method assesses the impact of the compound on DNA replication.

-

Cell Culture and Treatment: Cells are cultured and treated with various concentrations of this compound as described for the cytotoxicity assay.

-

Radiolabeled Precursor Incubation: A radiolabeled DNA precursor, such as [³H]-thymidine, is added to the culture medium for a defined period.

-

Cell Lysis and Macromolecule Precipitation: The cells are washed and then lysed. Macromolecules, including DNA, are precipitated using an acid solution (e.g., trichloroacetic acid).

-

Scintillation Counting: The amount of incorporated radioactivity in the precipitated DNA is quantified using a scintillation counter.

-

Data Analysis: The inhibition of DNA synthesis is calculated by comparing the radioactivity in treated cells to that in untreated control cells.

Experimental Workflow: In Vitro Cytotoxicity Assessment

References

7-N-(4-Hydroxyphenyl)mitomycin C biological targets

An In-depth Technical Guide to the Biological Targets of 7-N-(4-Hydroxyphenyl)mitomycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as M-83 or KW-2083, is a semi-synthetic derivative of the potent antitumor antibiotic, Mitomycin C (MMC). This document provides a comprehensive overview of its biological targets, mechanism of action, and associated experimental methodologies. As a derivative of MMC, this compound shares its primary mechanism as a DNA cross-linking agent, leading to the inhibition of DNA synthesis and induction of apoptosis in cancer cells. However, preclinical studies have indicated that it possesses a superior therapeutic index, with enhanced antitumor activity and reduced myelosuppression compared to its parent compound.

Primary Biological Target: Deoxyribonucleic Acid (DNA)

The principal biological target of this compound is cellular DNA. Upon bioreductive activation within the cell, the molecule becomes a potent alkylating agent, capable of forming covalent cross-links between complementary DNA strands. This action is fundamental to its cytotoxic effects.

Mechanism of Action

The mechanism of action of this compound is believed to closely mirror that of Mitomycin C, which involves the following key steps:

-

Bioreductive Activation: The quinone moiety of the mitomycin core is reduced by intracellular reductases (such as NADPH-cytochrome P450 reductase) to form a reactive hydroquinone intermediate. This activation is a critical step for its DNA-alkylating activity.

-

DNA Alkylation and Cross-linking: The activated molecule can then alkylate DNA at two separate positions, leading to the formation of interstrand cross-links (ICLs). These ICLs prevent the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription, thus effectively halting these processes.

-

Induction of DNA Damage Response and Apoptosis: The formation of DNA adducts and ICLs triggers the cellular DNA damage response (DDR) pathway. This can lead to cell cycle arrest, typically at the S and G2/M phases, to allow for DNA repair. If the damage is too extensive to be repaired, the DDR pathway initiates programmed cell death, or apoptosis. This process is often mediated by the p53 tumor suppressor protein.

-

Generation of Reactive Oxygen Species (ROS): The redox cycling of the mitomycin quinone system can also lead to the production of reactive oxygen species, which can cause further cellular damage to DNA, proteins, and lipids, contributing to the overall cytotoxicity of the compound.

Quantitative Data

While specific IC50 values for this compound are not widely available in the public literature, comparative studies have provided valuable quantitative insights into its activity relative to Mitomycin C.

In Vitro Cytotoxicity

The cytotoxic effects of this compound (M-83) have been shown to be similar to or stronger than those of Mitomycin C (MMC) against certain cancer cell lines.[1]

| Cell Line | Compound | Observation | Reference |

| Leukemia P388 | M-83 | Cytotoxic effect is similar to MMC. | [1] |

| Fibrosarcoma Meth 1 | M-83 | Cytotoxic effect is stronger than MMC. | [1] |

| HeLa S3 | M-83 & MMC | Significant growth inhibition at 3 x 10⁻³ mM after 24 hours. | [2] |

Inhibition of Macromolecule Synthesis

At a concentration of 3 x 10⁻³ mM, this compound demonstrated a preferential inhibition of DNA synthesis over RNA and protein synthesis in HeLa S3 cells.[2]

| Macromolecule | Inhibition |

| DNA | Strong |

| RNA | Weaker |

| Protein | Weaker |

In Vivo Antitumor Activity

Preclinical studies in murine tumor models have consistently demonstrated the superior in vivo efficacy of this compound (M-83) compared to Mitomycin C (MMC).

| Tumor Model | Compound | Key Findings | Reference |

| Ascitic P388 Leukemia | M-83 | More potent activity than MMC. | [1] |

| Ascitic Fibrosarcoma Meth 1 | M-83 | More potent activity than MMC. | [1] |

| Solid Sarcoma 180 | M-83 | Same extent of growth inhibition as MMC but with a higher safety margin. | [1] |

| Lewis Lung Carcinoma | M-83 | As effective as MMC at doses with similar toxicity. | [1] |

| Various Murine Tumors | M-83 | Chemotherapeutic ratio is approximately 5 to 8 times higher than MMC. | [1] |

Clinical Data

A Phase I clinical study established a maximum tolerated dose (MTD) for this compound.

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 70 mg/m² |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound. These protocols are based on standard procedures for evaluating mitomycin analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., P388, Meth 1, HeLa S3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from picomolar to micromolar.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value from the resulting dose-response curve.

DNA Synthesis Inhibition Assay (Radiolabeled Thymidine Incorporation)

This assay measures the effect of this compound on the rate of DNA synthesis.

-

Cell Seeding: Seed cells in a 24-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).

-

Radiolabeling: Add [³H]-thymidine (1 µCi/mL) to each well and incubate for 4 hours.

-

Cell Lysis and DNA Precipitation: Wash the cells with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH). Precipitate the DNA by adding ice-cold 10% trichloroacetic acid (TCA).

-

Harvesting and Scintillation Counting: Collect the precipitated DNA onto glass fiber filters and wash with 5% TCA and then ethanol. Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measurement: Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as a percentage of the [³H]-thymidine incorporation in treated cells compared to untreated controls.

In Vivo Antitumor Activity in a Murine Ascites Tumor Model (e.g., P388 Leukemia)

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.

-

Animal Model: Use DBA/2 mice for the P388 leukemia model.

-

Tumor Inoculation: Inoculate mice intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells on day 0.

-

Compound Administration: Randomly divide the mice into treatment and control groups. On day 1, administer this compound i.p. at various dose levels. The control group receives the vehicle.

-

Monitoring: Monitor the mice daily for signs of toxicity and record their body weights.

-

Endpoint: The primary endpoint is the mean survival time of the mice in each group.

-

Data Analysis: Calculate the percentage increase in lifespan (% ILS) for each treatment group compared to the control group using the formula: % ILS = [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Putative mechanism of action for this compound.

Caption: Experimental workflows for evaluating the activity of this compound.

Conclusion

This compound is a promising Mitomycin C analog with a well-defined primary biological target, DNA. Its mechanism of action, centered on DNA cross-linking following bioreductive activation, leads to potent antitumor effects. The available data strongly suggests an improved therapeutic window compared to Mitomycin C, characterized by greater in vivo efficacy and reduced toxicity. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the study of this and similar compounds. Further research to elucidate specific IC50 values across a broader range of cancer cell lines and to fully map the intricacies of its interaction with cellular signaling pathways will be invaluable for its potential clinical development.

References

In-Depth Technical Guide to the Pharmacokinetics of 7-N-(4-Hydroxyphenyl)mitomycin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of 7-N-(4-Hydroxyphenyl)mitomycin C, an analog of the chemotherapeutic agent Mitomycin C. Also known as KW-2149, KW-2083, or M-83, this compound has been investigated for its potential antitumor activities. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME) in both preclinical animal models and human subjects from Phase I clinical trials.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by rapid distribution and elimination. The following tables summarize the key quantitative parameters identified in various studies.

Table 1: Pharmacokinetic Parameters in Human Clinical Trials

| Parameter | Value | Study Population/Conditions | Source |

| Elimination Half-life (t½) | ~18 minutes | Patients receiving 20, 40, or 70 mg/body IV injection. | [1] |

| 27.6 minutes (average) | 3 patients receiving 40 mg/body as an IV bolus injection; plasma concentration-time curves fitted to a one-compartment model. | [2] | |

| Dose-Limiting Toxicity | Leukopenia and Thrombocytopenia | Phase I study participants. | [2][3][4] |

| Maximum Tolerated Dose | 70 mg/m² | Phase I study participants. | [3][4] |

Table 2: Pharmacokinetic Parameters in Preclinical Animal Models

| Parameter | Value | Species/Model | Dosing | Source |

| Elimination Half-life (t½) | 9.7 minutes | Normal and tumor-bearing mice | 16.6 mg/kg IV | [5] |

| 10.9 minutes (β-phase) | Male BALB/c nude mice with human tumor xenografts | 15 mg/kg | ||

| Excretion (144h) | 33% in urine, 58% in feces | Normal and tumor-bearing mice | 16.6 mg/kg IV | [5] |

| Area Under the Curve (AUC) | 112.4 µg·min/mL | Male BALB/c nude mice with human tumor xenografts | 15 mg/kg | |

| Pharmacokinetic Model | Two-compartment open model | Dogs | Not specified |

Metabolism and Metabolites

This compound undergoes rapid metabolism. The primary metabolites identified in plasma are the methyl sulfide form (M-16) and the symmetrical disulfide dimer (M-18).[5] An albumin conjugate has also been detected.[5] These metabolites have been shown to possess anticellular activity, although generally less potent than the parent compound.[5] The metabolic inactivation of this compound is enhanced by the presence of NADPH, vitamin B6, and glutathione and occurs primarily in the liver and kidneys.[1]

References

- 1. database.ich.org [database.ich.org]

- 2. Pharmacokinetics of azithromycin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of 7-N-(p-hydroxyphenyl)-mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

In-Depth Technical Guide: Physicochemical Properties of 7-N-(4-Hydroxyphenyl)mitomycin C

Disclaimer: As of late 2025, publicly available scientific literature lacks specific quantitative data on the solubility and stability of 7-N-(4-Hydroxyphenyl)mitomycin C. This guide provides a comprehensive overview of the solubility and stability of its parent compound, Mitomycin C (MMC), which serves as a critical reference for researchers and drug development professionals. The experimental protocols and mechanism of action described for Mitomycin C are presumed to be highly relevant for its derivatives.

Executive Summary

Mitomycin C is an antineoplastic antibiotic that functions as a bioreductive alkylating agent. Its therapeutic efficacy is intrinsically linked to its solubility and stability, which dictate its formulation, storage, and in vivo bioavailability. This document provides a detailed summary of the known solubility and stability profiles of Mitomycin C in various solvents and conditions. It also outlines standard experimental protocols for assessing these parameters and illustrates the compound's mechanism of action. This information is intended to guide researchers in handling and characterizing Mitomycin C and its derivatives, such as this compound.

Solubility of Mitomycin C

Mitomycin C exhibits a wide range of solubility depending on the solvent system. It is sparingly soluble in aqueous solutions and some organic solvents, but highly soluble in others like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The solubility data is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Table 1: Solubility of Mitomycin C in Various Solvents

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | --INVALID-LINK-- |

| Dimethylformamide (DMF) | ~20 mg/mL | --INVALID-LINK-- |

| Water | ~1 mg/mL (requires warming) | --INVALID-LINK-- |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 mg/mL | --INVALID-LINK-- |

| Ethanol | ~0.1 mg/mL | --INVALID-LINK-- |

| Methanol | Soluble | --INVALID-LINK-- |

| Acetone | Soluble | --INVALID-LINK-- |

| Benzene | Moderately Soluble | --INVALID-LINK-- |

| Carbon Tetrachloride | Moderately Soluble | --INVALID-LINK-- |

| Ether | Moderately Soluble | --INVALID-LINK-- |

| Petroleum Ether | Insoluble | --INVALID-LINK-- |

Stability of Mitomycin C

The stability of Mitomycin C is influenced by several factors, including pH, temperature, and the presence of light. The solid form of Mitomycin C is generally stable, while its stability in solution can vary significantly. It is known to be unstable in acidic and alkaline solutions.

Table 2: Stability of Mitomycin C in Solution

| Concentration & Solvent | Storage Conditions | Stability | Reference |

| 0.5 mg/mL in Sterile Water for Injection | Room Temperature | Up to 7 days | --INVALID-LINK-- |

| 0.4 mg/mL in 0.9% Normal Saline | Not specified | Up to 24 hours | --INVALID-LINK-- |

| 0.4 mg/mL in 5% Dextrose in Water (D5W) | Not specified | Approximately 2 hours | --INVALID-LINK-- |

| 1.0 mg/mL in Normal Saline | 37°C after 50 min incubation at 50°C | ~8-11% degradation over 6 hours | --INVALID-LINK-- |

| 2.0 mg/mL in Normal Saline | 37°C after 50 min incubation at 50°C | ~7-11% degradation over 6 hours | --INVALID-LINK-- |

| Aqueous Solutions | General | Not recommended for storage for more than one day | --INVALID-LINK-- |

| Solid Form | -20°C | ≥ 4 years | --INVALID-LINK-- |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of Mitomycin C, which can be adapted for its derivatives.

Solubility Assessment

A common method to determine solubility is the shake-flask method.

-

Preparation: Add an excess amount of Mitomycin C to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Analyze the concentration of Mitomycin C in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment

A typical stability-indicating HPLC method is used to determine the chemical stability of Mitomycin C in solution.

-

Solution Preparation: Prepare solutions of Mitomycin C at the desired concentration in the relevant solvent or buffer.

-

Storage: Store the solutions under controlled conditions (e.g., specific temperature, light exposure).

-

Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of the parent compound. The appearance of new peaks can indicate degradation products.

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer.

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Detection: UV detection at a wavelength where Mitomycin C has maximum absorbance (e.g., 365 nm).

-

-

Data Analysis: Plot the concentration of Mitomycin C as a function of time to determine the degradation kinetics and half-life. Stability is often defined as the time at which 90% of the initial concentration remains.

Caption: General workflow for stability testing of Mitomycin C.

Mechanism of Action of Mitomycin C

The cytotoxic activity of Mitomycin C is dependent on its bioreductive activation.[1][2] In the relatively anaerobic environment of tumor cells, enzymes such as NADPH-cytochrome P450 reductase and DT-diaphorase reduce the quinone ring of Mitomycin C.[3][4] This activation generates a reactive electrophilic species.

The activated Mitomycin C then acts as a potent DNA alkylating agent, forming covalent bonds with DNA.[5] It preferentially crosslinks DNA between two guanine residues in the 5'-CpG-3' sequence, leading to interstrand crosslinks.[5][6] These crosslinks prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to apoptosis and cell death.[7][8] This mechanism of action is particularly effective against rapidly proliferating cancer cells.

Caption: Bioreductive activation and DNA crosslinking by Mitomycin C.

References

- 1. Mitomycin C: mechanism of action, usefulness and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reductive activation of mitomycin C by thiols: kinetics, mechanism, and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mitomycin C - Wikipedia [en.wikipedia.org]

- 6. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Mitomycin? [synapse.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Analogs and Derivatives of 7-N-(4-Hydroxyphenyl)mitomycin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analogs and derivatives of 7-N-(4-Hydroxyphenyl)mitomycin C (7-HPM), a significant compound in the landscape of anticancer drug development. This document delves into the synthesis, mechanism of action, antitumor activity, and toxicity of these compounds, presenting key data in a structured format to facilitate comparison and further research.

Introduction

Mitomycin C (MMC) is a potent antitumor antibiotic used in the treatment of various cancers. However, its clinical utility is often limited by severe myelosuppression. This has driven the development of numerous analogs and derivatives with the aim of improving the therapeutic index by enhancing antitumor efficacy and reducing toxicity. Among these, 7-N-substituted derivatives have shown particular promise. This guide focuses on this compound (also known as M-83 or KW-2083) and its related analogs, which have demonstrated superior antitumor profiles compared to the parent compound.

Synthesis of 7-N-Aryl Mitomycin C Derivatives

The general synthesis of 7-N-substituted mitomycin C analogs involves the reaction of mitomycin A with the desired amine. Mitomycin A, which has a methoxy group at the C-7 position, is a key intermediate for the synthesis of various C-7 substituted analogs.

A series of 30 different N7-phenyl-substituted mitomycin C analogues were prepared from mitomycin A.[1] The development of these analogs was based on the rationale that modifying the substituent at the 7-position could modulate the compound's electronic properties and lipophilicity, thereby influencing its bioreductive activation and cellular uptake.[1][2]

Quantitative Data on Antitumor Activity and Toxicity

The following tables summarize the available quantitative data on the antitumor activity and toxicity of this compound and its analogs in comparison to Mitomycin C. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Table 1: In Vivo Antitumor Activity of 7-N-Phenyl Mitomycin C Derivatives against P388 Leukemia

| Compound | Optimal Dose (mg/kg) | Maximum Increase in Lifespan (ILSmax %) | Reference |

| Mitomycin C | 8 | 104 | [3] |

| 7-N-phenyl-mitomycin C | 16 | 124 | [3] |

| 7-N-(p-chlorophenyl)-mitomycin C | 16 | 112 | [3] |

| 7-N-(p-aminophenyl)-mitomycin C | 16 | 169 | [3] |

| 7-N-(p-hydroxyphenyl)-mitomycin C (M-83) | 16 | >386 | [3] |

| 7-N-(o-hydroxyphenyl)-mitomycin C | 16 | 211 | [3] |

| 7-N-(m-hydroxyphenyl)-mitomycin C | 16 | 245 | [3] |

Note: The data indicates that 7-N-(p-hydroxyphenyl)-mitomycin C (M-83) was the most effective among the tested 7-N-phenyl derivatives against P388 leukemia.[3]

Table 2: Comparative Efficacy of 7-N-(p-hydroxyphenyl)mitomycin C (M-83) and Mitomycin C (MMC) against Various Murine Tumors[4][5]

| Tumor Model | Drug | Optimal Dose (mg/kg, i.p.) | T/C (%)* | ILS (%)** |

| Sarcoma 180 (ascitic) | M-83 | 20 | - | >500 |

| MMC | 10 | - | 250 | |

| Meth 1 Fibrosarcoma (ascitic) | M-83 | 15 | - | >500 |

| MMC | 5 | - | 200 | |

| B-16 Melanoma (ascitic) | M-83 | 15 | - | 250 |

| MMC | 10 | - | 150 | |

| P388 Leukemia (ascitic) | M-83 | 15 | - | >500 |

| MMC | 5 | - | 200 | |

| Lewis Lung Carcinoma (solid) | M-83 | 20 (i.v.) | 30 | - |

| MMC | 10 (i.v.) | 40 | - |

* T/C (%): Treated vs. Control tumor weight percentage. ** ILS (%): Increase in lifespan.

M-83 demonstrated more potent activities than MMC against a range of ascitic tumors and was also markedly effective against solid tumors.[4]

Table 3: Myelosuppression in Mice Treated with 7-N-(p-hydroxyphenyl)mitomycin C (M-83) and Mitomycin C (MMC)[6]

| Treatment | Dose (mg/kg, i.v.) | Leukocyte Count (x 10³/mm³) - Day 4 | Leukocyte Count (x 10³/mm³) - Day 7 |

| Control | - | 8.5 ± 1.2 | 8.2 ± 1.0 |

| M-83 | 15 | 4.2 ± 0.8 | 6.5 ± 1.1 |

| MMC | 5 | 2.1 ± 0.5 | 3.8 ± 0.7 |

These results show that M-83 induced significantly lower leukopenia compared to an equieffective dose of MMC, with a faster recovery of white blood cell counts.[5] A clinical trial also indicated that the intensity of myelotoxicity of MMC was estimated to be four times greater than that of KW-2083 (M-83).[6]

Experimental Protocols

Synthesis of 7-N-(p-hydroxyphenyl)mitomycin C (M-83)

A general procedure for the synthesis of 7-N-aryl mitomycin C derivatives involves the reaction of Mitomycin A with the corresponding aniline derivative.

Materials:

-

Mitomycin A

-

p-Aminophenol

-

Anhydrous methanol

-

Triethylamine

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve Mitomycin A in anhydrous methanol under an inert atmosphere.

-

Add a molar excess of p-aminophenol to the solution.

-

Add a catalytic amount of triethylamine to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., chloroform-methanol gradient) to yield 7-N-(p-hydroxyphenyl)mitomycin C.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., P388, HeLa, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Antitumor Activity Assay (P388 Leukemia Model)

Materials:

-

DBA/2 mice

-

P388 leukemia cells

-

Test compounds

-

Saline or other suitable vehicle

-

Syringes and needles

Procedure:

-

Inoculate DBA/2 mice intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells on day 0.

-

Randomly divide the mice into groups (e.g., 6-8 mice per group).

-

Administer the test compounds i.p. at various dose levels on day 1. Include a control group treated with the vehicle only.

-

Monitor the mice daily for survival.

-

Calculate the mean survival time (MST) for each group.

-

Determine the increase in lifespan (ILS) using the formula: ILS (%) = [(MST of treated group / MST of control group) - 1] x 100.

DNA Cross-linking Assay (Alkaline Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a method for detecting DNA damage, including cross-links.

Materials:

-

Treated and untreated cells

-

Low melting point agarose

-

Normal melting point agarose

-

Microscope slides

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Harvest cells treated with the test compounds.

-

Embed the cells in low melting point agarose on a microscope slide pre-coated with normal melting point agarose.

-

Lyse the cells by immersing the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

To detect interstrand cross-links, irradiate the slides with a DNA-damaging agent (e.g., gamma-rays or UV light) to introduce a known number of strand breaks. Cross-links will reduce the amount of DNA migration.

-

Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis at a low voltage.

-

Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualize the comets under a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of cross-links.

-

Quantify the DNA damage using image analysis software to measure parameters such as tail length, tail moment, and percentage of DNA in the tail.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of mitomycin C and its analogs involves bioreductive activation, leading to the alkylation and cross-linking of DNA.

Bioreductive Activation

Mitomycin C is a prodrug that requires enzymatic reduction of its quinone ring to become a potent DNA alkylating agent. This activation is more efficient in the hypoxic environment often found in solid tumors. Several enzymes, including DT-diaphorase (NQO1) and NADPH:cytochrome P450 reductase, are implicated in this process. The reduction leads to the formation of a hydroquinone intermediate, which spontaneously loses the C9a methoxy group to generate a reactive mitosene that can alkylate DNA.

Caption: Bioreductive activation pathway of Mitomycin C.

DNA Cross-linking

The activated mitosene is a bifunctional alkylating agent that can form covalent bonds with two nucleophilic sites on DNA, primarily at the N2 position of guanine residues in CpG sequences. This results in the formation of DNA interstrand cross-links, which prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription and ultimately leading to cell death.

References

- 1. Mitomycin C analogues with aryl substituents on the 7-amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for mitomycin C and mitomycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative antitumor activities of 7-N-(p-hydroxyphenyl)mitomycin C (M-83) and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the hematologic toxicity of 7-N-(p-hydroxyphenyl),-mitomycin C and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [A clinical trial of a new mitomycin C derivative, KW-2083 (7-N-(p-hydroxyphenyl)-mitomycin C)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 7-N-(4-Hydroxyphenyl)mitomycin C in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-N-(4-Hydroxyphenyl)mitomycin C, also known as M-83, is a derivative of the potent antitumor antibiotic Mitomycin C (MMC).[1] Like its parent compound, M-83 functions as a DNA crosslinking agent, leading to the inhibition of DNA synthesis and subsequent cell death.[1][2] Preclinical studies have indicated that M-83 exhibits more potent antitumor activity and a higher chemotherapeutic ratio compared to Mitomycin C against various cancer models, including leukemia, fibrosarcoma, and melanoma.[1][3] Furthermore, M-83 has been reported to have lower myelosuppressive effects, suggesting a potentially improved safety profile.[1]

These application notes provide a summary of the available data on this compound and offer generalized protocols for its investigation in cancer cell lines. It is important to note that while M-83 has shown significant promise, detailed in vitro studies, including specific IC50 values across a wide range of cancer cell lines and elucidated signaling pathways, are not extensively available in publicly accessible literature. The provided protocols are largely based on established methods for Mitomycin C and should be adapted and optimized for specific experimental conditions.

Data Presentation

Table 1: Comparative Antitumor Activity of this compound (M-83) and Mitomycin C (MMC)

| Cancer Model | M-83 Activity Compared to MMC | Reference |

| Ascites Sarcoma 180 | More potent | [1] |

| Fibrosarcoma Meth 1 | More potent | [1][3] |

| Sarcoma Meth A | More potent | [1] |

| Melanoma B-16 | More potent | [1] |

| Leukemia P388 | More potent | [1][3] |

| Lymphoma EL4 | More potent | [1] |

| Solid Sarcoma 180 | Equally effective at equivalent doses | [3] |

| Lewis Lung Carcinoma | Equally effective at equivalent doses | [1][3] |

| HeLa S3 Cells | Significant growth inhibition | [1] |

Table 2: IC50 Values of Mitomycin C in Various Cancer Cell Lines (for reference)

| Cell Line | Cancer Type | IC50 (µM) |

| LC-2-ad | Lung Adenocarcinoma | 0.0115 |

| NTERA-2-cl-D1 | Teratocarcinoma | 0.0129 |

| J82 | Bladder Carcinoma | 0.0150 |

| NCI-H2170 | Lung Squamous Cell Carcinoma | 0.0163 |

| KYSE-510 | Esophageal Squamous Cell Carcinoma | 0.0164 |

| NCI-H2228 | Lung Adenocarcinoma | 0.0166 |

| SISO | Cervical Squamous Cell Carcinoma | 0.0184 |

| MV-4-11 | Acute Myeloid Leukemia | 0.0192 |

| 769-P | Renal Cell Carcinoma | 0.0208 |

| H4 | Glioma | 0.0208 |

| SF295 | Glioblastoma | 0.0225 |

| SK-LU-1 | Lung Adenocarcinoma | 0.0225 |

| NCI-H460 | Large Cell Lung Cancer | 0.0235 |

| NCI-H209 | Small Cell Lung Cancer | 0.0237 |

| IMR-5 | Neuroblastoma | 0.0238 |

| MCF7 | Breast Adenocarcinoma | 0.0242 |

| OCI-LY-19 | B-cell Lymphoma | 0.0258 |

Signaling Pathways

The precise signaling pathways activated by this compound have not been fully elucidated. However, based on the mechanism of its parent compound, Mitomycin C, it is hypothesized to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Diagram 1: Hypothesized Apoptosis Signaling Pathway of this compound

References

Application Notes and Protocols for 7-N-(4-Hydroxyphenyl)mitomycin C in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-N-(4-Hydroxyphenyl)mitomycin C (M-83), a derivative of Mitomycin C (MMC), in preclinical animal models. This document includes summaries of its antitumor activity, pharmacokinetic profile, and detailed experimental protocols to guide researchers in their study design.

Introduction

This compound is an analog of the potent antitumor antibiotic Mitomycin C. It has been investigated for its potential as a chemotherapeutic agent with an improved therapeutic index compared to its parent compound. Studies in various murine tumor models have demonstrated its significant antitumor efficacy, often surpassing that of MMC.[1][2] The primary mechanism of action, similar to MMC, involves the bioreductive alkylation of DNA, leading to interstrand cross-linking, inhibition of DNA synthesis, and subsequent apoptosis.[3][4] This document outlines the application of M-83 in animal models, providing essential data and protocols for its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in animal models.

Table 1: Antitumor Activity of this compound (M-83) vs. Mitomycin C (MMC) in Murine Tumor Models

| Tumor Model | Animal Model | Administration Route | M-83 Efficacy | MMC Efficacy | Key Findings | Reference |

| P388 Leukemia (ascitic) | Mice | Intraperitoneal | >386% increase in life span (ILS) | 104% ILS | M-83 was significantly more effective. Doses >5 mg/kg resulted in 60-day survivors. | [1][5] |

| Fibrosarcoma Meth 1 (ascitic) | Mice | Intraperitoneal | More potent activity than MMC | - | M-83 showed a higher chemotherapeutic ratio. | [1] |

| Sarcoma 180 (solid) | Mice | Intravenous | Similar tumor growth inhibition to MMC at equivalent doses | - | M-83 demonstrated a higher safety margin. | [1] |

| Lewis Lung Carcinoma | Mice | Intravenous | As effective as MMC at doses with similar toxicity | - | - | [1] |

| Human Tumor Xenografts (various) | Nude Mice | Not Specified | Positive antitumor effect against 6 out of 8 tumor strains | Similar antitumor spectrum | - | [6] |

Table 2: Pharmacokinetic Parameters of this compound (M-83) in Animal Models

| Animal Model | Administration Route | Dose | Elimination Half-Life (t½β) | Area Under the Curve (AUC) | Key Findings | Reference |

| Nude Mice | Not Specified | 15 mg/kg | 10.9 minutes | 112.4 µg·min/mL | Serum levels detected by bioassay were biphasic. | [6] |

| Rats | Intravenous | Not Specified | 62 minutes | - | Biphasic serum elimination. | [7] |

Signaling Pathway

The proposed mechanism of action for this compound involves a sequence of events initiated by its bioreductive activation within the cell. This leads to the generation of a reactive species that alkylates DNA, ultimately triggering apoptosis.

Caption: Proposed mechanism of M-83 leading to apoptosis.

Experimental Protocols

The following are detailed protocols for the use of this compound in animal models, based on established methodologies for similar compounds.

Preparation of this compound for Injection

Materials:

-

This compound (M-83) powder

-

Sterile vehicle (e.g., physiological saline, 5% dextrose solution, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline)

-

Sterile vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Protocol:

-

Determine the appropriate vehicle: The solubility of M-83 should be determined. If not readily soluble in aqueous solutions, a small amount of a biocompatible solvent like DMSO can be used initially, followed by dilution with sterile saline to the final concentration. The final concentration of the organic solvent should be kept to a minimum (typically <5% of the total injection volume) to avoid toxicity.

-

Weigh the required amount of M-83 powder under sterile conditions.

-

Reconstitute the powder: Add the sterile vehicle to the vial containing the M-83 powder to achieve the desired stock concentration.

-

Ensure complete dissolution: Vortex the vial until the powder is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

-

Sterile filter the solution: Draw the M-83 solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.

-

Prepare final dilutions: If necessary, perform serial dilutions with the sterile vehicle to achieve the final desired concentrations for injection.

-

Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light and at 2-8°C for short-term storage. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, but stability under these conditions should be verified.

Subcutaneous Tumor Model and M-83 Administration

This protocol describes the establishment of a subcutaneous tumor model in mice and the subsequent treatment with M-83.

Caption: Experimental workflow for M-83 efficacy testing.

Materials:

-

Tumor cells (e.g., Sarcoma 180, Lewis Lung Carcinoma)

-

Appropriate cell culture medium and reagents

-

Sterile PBS or Hank's Balanced Salt Solution (HBSS)

-

Trypan blue or other viability stain

-

Hemocytometer or automated cell counter

-

6-8 week old immunocompromised (for human xenografts) or immunocompetent (for syngeneic models) mice

-

Clippers

-

70% ethanol

-

Insulin syringes with 27-30G needles

-

Calipers

-

Prepared this compound solution

Protocol:

-

Tumor Cell Preparation:

-

Culture tumor cells to 70-80% confluency.

-

Harvest cells using standard cell culture techniques (e.g., trypsinization).

-

Wash the cells twice with sterile PBS or HBSS.

-

Resuspend the cell pellet in sterile PBS or HBSS at a concentration of 1 x 10⁷ cells/mL.

-

Assess cell viability using trypan blue exclusion (should be >95%).

-

-

Tumor Inoculation:

-

Anesthetize the mice according to an approved institutional protocol.

-

Shave the hair on the right flank of each mouse and disinfect the skin with 70% ethanol.

-

Gently lift the skin and subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁶ cells) into the flank.

-

Monitor the mice until they have fully recovered from anesthesia.

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor the mice daily for tumor development.

-

Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Randomize the animals into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

-

Administer the prepared this compound solution via the desired route (e.g., intravenous or intraperitoneal injection) according to the study design (e.g., specific dose and schedule). The control group should receive the vehicle alone.

-

Continue to monitor tumor growth, body weight, and clinical signs of toxicity (e.g., changes in posture, activity, grooming) throughout the study.

-

Euthanize the animals when the tumor burden reaches the predetermined endpoint as defined in the animal use protocol, or at the end of the study period.

-

Intraperitoneal (IP) and Intravenous (IV) Injection Protocols

Intraperitoneal Injection:

-

Restrain the mouse by grasping the loose skin over the neck and shoulders.

-

Tilt the mouse's head downwards at a slight angle.

-

Insert a 25-27G needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

-

Aspirate to ensure that the needle has not entered a blood vessel or organ.

-

Inject the M-83 solution slowly. The typical injection volume for a mouse is 0.1-0.2 mL.

Intravenous Injection (Tail Vein):

-

Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Place the mouse in a restraining device.

-

Clean the tail with 70% ethanol.

-

Using a 27-30G needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.

-

Successful entry into the vein is often indicated by a flash of blood in the needle hub.

-

Inject the M-83 solution slowly. If swelling occurs at the injection site, the needle is not in the vein and should be withdrawn.

-

After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Conclusion

This compound has demonstrated promising antitumor activity in a variety of preclinical animal models, often with a superior safety profile compared to Mitomycin C. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this compound. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable data in the evaluation of novel anticancer agents. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacokinetic study of intraperitoneal chemotherapy with mitomycin C bound to activated carbon particles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishment of a Mouse Ovarian Cancer and Peritoneal Metastasis Model to Study Intraperitoneal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]

- 6. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]

- 7. Development and application of a sensitive enzyme immunoassay for 7-N-(p-hydroxyphenyl)mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 7-N-(4-Hydroxyphenyl)mitomycin C (MPMC)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

7-N-(4-Hydroxyphenyl)mitomycin C (also known as MPMC, M-83, or KW-2083) is a derivative of the antitumor antibiotic Mitomycin C (MMC).[1] Like its parent compound, MPMC is an alkylating agent that inhibits DNA synthesis, showing potent antitumor activity against a range of experimental tumors.[2] Preclinical studies have indicated that MPMC may have a higher chemotherapeutic ratio—meaning a better balance between efficacy and toxicity—compared to Mitomycin C.[3] Specifically, it has demonstrated greater antitumor effects in certain tumor models and potentially lower myelosuppression (toxicity to the bone marrow) at equivalent doses.[1][2]

These application notes provide a summary of available data and representative protocols for the administration of MPMC in research settings. The information is compiled from preclinical studies and early-phase clinical trials. Researchers should note that a standardized clinical administration protocol has not been established, and these guidelines are intended for investigational use.

Data Presentation

Table 1: Comparative Antitumor Activity of MPMC (M-83) vs. Mitomycin C (MMC) in Murine Ascitic Tumors

| Tumor Model | Administration | Optimal Dose (MPMC) | Efficacy (MPMC) | Optimal Dose (MMC) | Efficacy (MMC) | Reference |

| P388 Leukemia | Intraperitoneal | >5 mg/kg | 60-day survivors | - | - | [3] |

| Meth 1 Fibrosarcoma | Intraperitoneal | >5 mg/kg | 60-day survivors | - | - | [3] |

| Sarcoma 180 | Intraperitoneal | - | More potent than MMC | - | - | [2] |

| Melanoma B-16 | Intraperitoneal | - | More potent than MMC | - | - | [2] |

| EL4 Lymphoma | Intraperitoneal | - | More potent than MMC | - | - | [2] |

Table 2: Clinical Dosing and Toxicities of MPMC (KW-2083) from Phase I & II Trials

| Administration Route | Dosing Regimen | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity | Common Adverse Effects (≥10%) | Reference |

| Intravenous (IV) Bolus | Single dose every 6 weeks | 70 mg/m² | Thrombocytopenia, Leukopenia | Nausea, Vomiting, Anorexia, Myelosuppression | [4][5] |

| Intravenous (IV) Bolus | Weekly | 20-40 mg/m² | Thrombocytopenia, Leukopenia | Nausea, Vomiting, Anorexia, Phlebitis | [1][6][7] |

Table 3: Pharmacokinetic Parameters of MPMC (KW-2083)

| Parameter | Value | Conditions | Reference |

| Plasma Half-life (t½) | ~27.6 minutes | 40 mg IV bolus in humans | [1] |

| Elimination Half-life (t½β) | 10.9 minutes | 15 mg/kg in nude mice | [8] |

| Plasma Concentration Curve | Fits a one-compartment model | 40 mg IV bolus in humans | [1] |

Mechanism of Action

MPMC, like Mitomycin C, is a bioreductive alkylating agent. It is relatively inert until activated within the cell, particularly in the low-oxygen (hypoxic) environments often found in solid tumors. Cellular reductases, such as NADPH-cytochrome P450 reductase, convert the quinone group of MPMC into a reactive intermediate. This activated form can then act as a bifunctional or trifunctional alkylating agent, covalently cross-linking DNA strands, primarily at guanine-cytosine (CpG) sequences. This DNA cross-linking prevents strand separation, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]

Caption: Mechanism of action of this compound (MPMC).

Experimental Protocols

Disclaimer: The following protocols are representative examples based on published literature. Researchers must independently validate and optimize these protocols for their specific experimental needs. All work with MPMC should be conducted in a designated chemotherapy handling area using appropriate personal protective equipment (PPE), including gloves, gown, and eye protection.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol describes a method for evaluating the cytotoxic effects of MPMC on a cancer cell line (e.g., HeLa S3) using a standard cell viability assay.[2]

-

Cell Plating:

-

Culture cancer cells in appropriate media and conditions.

-

Trypsinize and count the cells.

-

Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Drug Preparation:

-

Prepare a stock solution of MPMC (e.g., 10 mM in DMSO). Store at -20°C or -80°C.

-

On the day of the experiment, prepare a series of dilutions from the stock solution in a complete culture medium. A typical concentration range might be 0.1 µM to 100 µM.

-

-

Cell Treatment:

-

Remove the old medium from the 96-well plate.

-

Add 100 µL of the MPMC dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest MPMC concentration) and untreated controls.

-

Incubate the plate for 48-72 hours.

-

-

Viability Assessment (e.g., using MTT assay):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until formazan crystals form.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability against the MPMC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for assessing the antitumor activity of MPMC in nude mice bearing human tumor xenografts.[8]

-

Xenograft Implantation:

-

Subcutaneously inject cultured human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude mice).

-

Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

-

Animal Grouping and Dosing Preparation:

-

Randomize mice into treatment and control groups (n=5-10 mice per group).

-

MPMC for injection should be prepared fresh. Reconstitute the lyophilized powder in sterile saline or another appropriate vehicle. The final concentration should be calculated based on the average weight of the mice and the desired dose (e.g., 15 mg/kg).[8]

-

-

Drug Administration:

-

Monitoring and Data Collection:

-

Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and general health status as indicators of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis.

-

-

Data Analysis:

-

Compare the tumor growth curves between the MPMC-treated and control groups.

-

Calculate the tumor growth inhibition (TGI) percentage.

-

Caption: Experimental workflow for in vivo antitumor efficacy testing.

References

- 1. [A clinical trial of a new mitomycin C derivative, KW-2083 (7-N-(p-hydroxyphenyl)-mitomycin C)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative antitumor activities of 7-N-(p-hydroxyphenyl)mitomycin C (M-83) and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity of 7-n-(p-hydroxyphenyl)-mitomycin C in experimental tumor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Phase I study of KW2083 7-N-(p-hydroxyphenyl) mitomycin C] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I study of 7-N-(p-hydroxyphenyl)-mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]